molecular formula C24H21N3O4S2 B2910582 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide CAS No. 361173-57-1

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2910582
CAS RN: 361173-57-1
M. Wt: 479.57
InChI Key: PSWPDDYEYZKDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide, also known as DMT1 inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of divalent metal transporter 1 (DMT1), a protein that plays a critical role in the absorption of iron and other divalent metals in the body.

Mechanism of Action

The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide involves the inhibition of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide, a protein that plays a critical role in the absorption of iron and other divalent metals in the body. By inhibiting N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide, the compound reduces the uptake of iron and other divalent metals in cells, leading to a decrease in their concentration in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide have been extensively studied. The compound has been shown to effectively reduce the concentration of iron and other divalent metals in cells, leading to a decrease in oxidative stress and cell damage. In addition, the compound has been shown to inhibit the growth of cancer cells and protect neurons from iron-induced oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide has several advantages for lab experiments. The compound is highly potent and selective, making it an ideal tool for studying the role of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide in various diseases. In addition, the compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, the compound has some limitations for lab experiments, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide. One direction is to investigate the compound's potential therapeutic applications in various diseases such as iron overload disorders, cancer, and neurodegenerative diseases. Another direction is to study the compound's mechanism of action in more detail, including its effects on other cellular processes and signaling pathways. Finally, future research could focus on developing more potent and selective N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide inhibitors based on the structure of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide.

Synthesis Methods

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide involves several steps. The first step is the synthesis of 4-(morpholinosulfonyl)benzoyl chloride, which is then reacted with 4,5-dihydroacenaphtho[5,4-d]thiazole in the presence of a base to yield the desired compound. The purity of the compound is then confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as iron overload disorders, cancer, and neurodegenerative diseases. The compound has been shown to effectively inhibit the absorption of iron and other divalent metals in the body, making it a promising candidate for the treatment of iron overload disorders such as hemochromatosis. In cancer research, the compound has been shown to inhibit the growth of cancer cells by reducing their iron uptake, making it a potential anticancer agent. In neurodegenerative disease research, the compound has been shown to protect neurons from iron-induced oxidative stress, making it a potential therapeutic agent for diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c28-23(16-6-8-18(9-7-16)33(29,30)27-10-12-31-13-11-27)26-24-25-22-19-3-1-2-15-4-5-17(21(15)19)14-20(22)32-24/h1-3,6-9,14H,4-5,10-13H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWPDDYEYZKDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide

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